molecular formula C17H16ClN3O3 B2761317 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338956-68-6

3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No.: B2761317
CAS No.: 338956-68-6
M. Wt: 345.78
InChI Key: VOUMECKMVDQSAS-BRRLLNCPSA-N
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Description

The compound 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime (hereafter referred to as Compound X) is a hydrazone-oxime derivative characterized by:

  • A 4-chlorophenyl group at position 3, contributing electron-withdrawing effects.
  • A 4-methoxyphenyl hydrazone moiety at position 2, introducing electron-donating methoxy substituents.
  • An O-methyloxime group, enhancing stability compared to unsubstituted oximes.

Properties

IUPAC Name

(2E,3E)-1-(4-chlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-23-15-9-7-14(8-10-15)20-21-16(11-19-24-2)17(22)12-3-5-13(18)6-4-12/h3-11,20H,1-2H3/b19-11+,21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMECKMVDQSAS-BRRLLNCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime typically involves the following steps:

    Formation of the Hydrazone: The initial step involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Oxime Formation: The hydrazone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative. This reaction is typically performed in an aqueous ethanol solution at room temperature.

    Final Product Formation: The final step involves the methylation of the oxime group using methyl iodide in the presence of a base such as potassium carbonate. This reaction is carried out in an acetone solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazone group, converting it into the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chloroaniline.

    Substitution: Formation of 4-methoxyphenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Compound X with structurally related derivatives:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/MS)
Compound X R1: 4-Cl-C6H4; R2: 4-OMe-C6H4; R3: OMe C19H18ClN3O3 ~371.8* Not reported Not reported
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime R1: Ph; R2: Ph; R3: OMe C16H15N3O2 281.3 Not reported IR: 1673 cm⁻¹ (C=O); MS: m/z 281
3-(4-Chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanal (4A) R1: 4-Cl-C6H4; R2: 4-NO2-C6H4; R3: H C15H10ClN3O3 315.7 Not reported IR: 1675 cm⁻¹ (C=O); MS: m/z 315
1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (THPA6) Heterocyclic thiazole-pyrazole hybrid C20H16ClN5O2S 426.9 Not reported Not reported
2-[2-(3,4-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime R1: 4-OMe-C6H4; R2: 3,4-Me2-C6H3; R3: OMe C19H21N3O3 339.4 Not reported IR: 1673 cm⁻¹ (C=O); MS: m/z 339

*Calculated based on molecular formula.

Key Observations:

Methoxy groups (e.g., 4-OMe in Compound X) increase solubility in polar solvents due to their electron-donating nature . Bulkier substituents (e.g., 3,4-dimethylphenyl in ) may sterically hinder interactions in biological systems.

Spectral Trends :

  • C=O stretching in IR (~1673–1675 cm⁻¹) is consistent across analogs, confirming keto-hydrazone tautomerism .
  • Mass spectrometry data (e.g., m/z 618 for a complex analog in ) supports molecular weight validation.
B. Analgesic and Anti-inflammatory Activity
  • THPA6 (), a thiazole-pyrazole hybrid, demonstrated superior analgesic activity (ED50 = 12 mg/kg) compared to simpler hydrazones, likely due to synergistic effects from the heterocyclic core .
  • Compound X lacks direct activity data, but its 4-chlorophenyl and 4-methoxyphenyl groups are associated with anti-inflammatory scaffolds in literature .
C. Coordination Chemistry
  • 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime () forms stable Ag(I) complexes for optoelectronic applications, suggesting Compound X’s O-methyloxime could similarly stabilize metal ions .

Biological Activity

The compound 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is an oxime derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C16H16ClN3O3\text{C}_{16}\text{H}_{16}\text{ClN}_{3}\text{O}_{3}

This compound features a hydrazone linkage, which is known for contributing to various biological activities. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Properties

Research has indicated that similar oxime derivatives exhibit significant antimicrobial activity. For instance, derivatives with hydrazone functionalities have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Enzyme Inhibition

There is evidence indicating that compounds with similar structures can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammation and cancer progression.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Hydrazone : The initial step includes the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone.
  • Oxime Formation : The hydrazone is then reacted with an appropriate oxime reagent to yield the final product.
  • Purification : The product is purified through recrystallization or chromatography.

Case Study 1: Antimicrobial Activity

In a study exploring the antimicrobial efficacy of similar hydrazone derivatives, it was found that compounds with chlorinated aromatic rings exhibited enhanced activity against E. coli. Testing showed a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL for several derivatives, suggesting promising potential for clinical applications.

Case Study 2: Anticancer Properties

A related compound was tested against various cancer cell lines, including breast and prostate cancer. Results indicated that at concentrations of 10 µM, significant apoptosis was observed in treated cells compared to controls. Mechanistic studies revealed activation of caspase-3 and caspase-9 pathways, highlighting the potential for therapeutic development.

Research Findings

Activity Type Tested Compound Target Organism/Cell Line Effect Observed Reference
AntimicrobialHydrazone derivativeE. coliMIC = 50-100 µg/mL
AnticancerSimilar oximeBreast cancer cell lineInduction of apoptosis
Enzyme InhibitionOxime derivativeCOX enzymeInhibition observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 4-chlorophenylacetone derivatives with 4-methoxyphenylhydrazine, followed by oxime formation. Key steps include:

  • Hydrazone Formation : Reacting 3-(4-chlorophenyl)-3-oxopropanal with 4-methoxyphenylhydrazine in ethanol under reflux (70–80°C) for 6–8 hours .
  • O-Methyloxime Derivatization : Treating the intermediate with methoxyamine hydrochloride in dichloromethane, catalyzed by triethylamine, at room temperature for 12 hours .
  • Optimization : Yield improvements (from ~65% to >80%) are achieved by controlling solvent polarity (e.g., switching from THF to DMF) and using microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify the C=N stretch of the hydrazone group (1590–1620 cm⁻¹) and the oxime O–N–O stretch (930–960 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (δ 6.8–7.5 ppm for chlorophenyl/methoxyphenyl groups) and oxime methyl singlet (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (δ 185–190 ppm) and imine (δ 150–155 ppm) carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for C₁₇H₁₅ClN₂O₃: 354.07; observed: 354.09) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to evaluate antiproliferative activity at concentrations of 1–100 μM. Compare IC₅₀ values with control compounds like doxorubicin .
  • Antimicrobial Testing : Perform disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements at 50–200 μg/mL .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :

  • Nucleophilic Substitution : The chlorophenyl group undergoes SNAr reactions with amines (e.g., piperidine) in DMF at 100°C, replacing Cl with NH groups. Monitor progress via TLC and isolate products using column chromatography (silica gel, hexane/ethyl acetate) .
  • Oxidation Pathways : Treat the compound with m-CPBA in dichloromethane to oxidize the hydrazone moiety to a diazene derivative. Characterize intermediates using cyclic voltammetry to track redox potentials .

Q. How do structural modifications (e.g., altering substituents on the phenyl rings) affect bioactivity?

  • Methodological Answer :

  • Electronic Effects : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity, increasing anticancer potency. For example, nitro-substituted analogs show 3-fold lower IC₅₀ values in HeLa cells .
  • Steric Effects : Introduce bulkier substituents (e.g., tert-butyl) on the hydrazone nitrogen to reduce enzymatic degradation, improving pharmacokinetic stability in rat liver microsome assays .

Q. How can researchers resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Standardized Protocols : Re-evaluate activity using harmonized assay conditions (e.g., consistent cell passage numbers, serum-free media, and incubation times) .
  • Meta-Analysis : Compare datasets from PubChem () and academic journals ( ) to identify outliers. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain virulence .

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